Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-

Lipophilicity Drug-likeness SCD1 inhibitors

SCD1 inhibitor programs require the exact 3-ethyl-4-methyl substitution pattern claimed in WO2014086667A1. Generic isoxazole anilines yield inactive compounds and confound SAR. This intermediate provides: • Correct 3-ethyl-4-methyl substitution for SCD1 binding pocket compatibility • Free 4-amino group for amide, sulfonamide, or urea library synthesis • CNS-favorable LogP (3.38) for glioblastoma and brain metastasis models • Research-use only, in stock for immediate global shipping

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 174152-43-3
Cat. No. B12882256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-
CAS174152-43-3
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCC1=NOC(=C1C)C2=CC=C(C=C2)N
InChIInChI=1S/C12H14N2O/c1-3-11-8(2)12(15-14-11)9-4-6-10(13)7-5-9/h4-7H,3,13H2,1-2H3
InChIKeyADQKFUWYGHRMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-: Identity & Procurement


Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)- (IUPAC: 4-(3-ethyl-4-methyl-1,2-oxazol-5-yl)aniline) is a para-substituted aniline bearing a 3-ethyl-4-methyl-5-isoxazolyl moiety. With a molecular weight of 202.25 g/mol and a calculated LogP of 3.38 , this compound serves as a key synthetic intermediate in the preparation of substituted isoxazole amine inhibitors of Stearoyl-CoA desaturase 1 (SCD1), as disclosed in patent WO2014086667A1 [1]. Its unique substitution pattern differentiates it from simpler isoxazole anilines and positions it as a critical building block for oncology-focused medicinal chemistry programs [1].

1 Key intermediate for patent-covered SCD1 inhibitor synthesis (WO2014086667A1)
2 3-ethyl-4-methyl substitution supports SCD1 SAR activity
3 4-amino group allows diverse amide, sulfonamide, or urea derivatization

Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-: Why Generic Analogs Fail


Simple isoxazole anilines lacking the specific 3-ethyl-4-methyl substitution produce markedly different steric and electronic environments that are incompatible with the SCD1 binding pocket defined in WO2014086667A1 [1]. The 3-ethyl group provides critical hydrophobic contacts, while the 4-methyl group enforces the conformational restriction necessary for inhibitory activity [1]. Substitution with unsubstituted, mono-methyl, or regioisomeric isoxazole anilines would abrogate the structure-activity relationship (SAR) required for downstream biological potency, making generic replacement scientifically unsound [1].

! 3-ethyl group provides hydrophobic contacts; removal may disrupt binding
! 4-methyl group enforces conformational restriction; substitution alters SAR
! Regioisomeric substitution may abolish SCD1 inhibitory activity (patent SAR)

Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-: Differentiation vs. Closest Analogs


Lipophilicity Advantage Over Unsubstituted Analog

The target compound exhibits a calculated LogP of 3.38 , which is approximately 1.8–2.0 log units higher than the parent 4-(isoxazol-5-yl)aniline (estimated LogP ~1.4–1.6) and ~1.0 log unit higher than 4-(3-methylisoxazol-5-yl)aniline (estimated LogP ~2.3). This increased lipophilicity, driven by the 3-ethyl and 4-methyl substituents, aligns with the desirable range for passive membrane permeability and CNS penetration in SCD1-targeted cancer therapeutics [1].

Lipophilicity
Class-level inference
ΔLogP +1.8 to +2.0 vs unsubstituted analog
Supports membrane permeability profile
Calculated LogP; verify experimentally
Lipophilicity Drug-likeness SCD1 inhibitors

Oral Bioavailability: PSA vs. Closely Related Analogs

The topological polar surface area (tPSA) of the target compound is 52.05 Ų , which lies within the optimal range (<140 Ų) for oral absorption per Veber's rules. In contrast, 4-(isoxazol-5-yl)aniline has a tPSA of approximately 52.0 Ų as well, but when elaborated into SCD1 inhibitors via the 4-amino handle, the 3-ethyl-4-methyl substitution on the isoxazole ring does not further increase PSA, thereby preserving bioavailability potential while enhancing target affinity through hydrophobic contacts [1].

Polar Surface Area
Supporting evidence
tPSA ≈ 52 Ų; negligible difference vs parent
Maintains oral bioavailability balance
Similar to parent; confirm in permeability assays
Polar surface area Oral bioavailability Medicinal chemistry

Structural Requirement for SCD1 Inhibitory Activity

WO2014086667A1 explicitly claims compounds of formula (I) wherein the isoxazole ring bears a defined substitution pattern. The target compound embodies the 3-ethyl-4-methyl pattern that, when further elaborated at the 4-aniline position, yields SCD1 inhibitors with cellular activity. Although specific IC50 data for the final inhibitors is not provided for this exact intermediate, the patent's SAR tables indicate that removal or alteration of the 3-ethyl or 4-methyl groups leads to loss of SCD1 inhibition [1]. This establishes the compound as a non-fungible starting material for this chemotype.

SCD1 SAR Requirement
Class-level inference
3-ethyl-4-methyl essential for activity; inactive when absent
Non-fungible starting material for this chemotype
Based on patent SAR tables; validate in SCD1 assay
SCD1 inhibition Structure-activity relationship Oncology

Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-: High-Value Applications


Patent-Protected SCD1 Inhibitor Synthesis

As the key intermediate for the substituted isoxazole amine SCD1 inhibitor chemotype claimed in WO2014086667A1 [1], this compound is essential for medicinal chemistry teams aiming to replicate or optimize the disclosed series. The 3-ethyl-4-methyl substitution pattern is a mandatory structural feature; using a different regioisomer yields inactive compounds [1].

CNS Drug Discovery Programs

With a calculated LogP of 3.38 and a PSA of 52.05 Ų , this intermediate is well-suited for CNS-penetrant SCD1 inhibitor design. Its balanced physicochemical profile supports blood-brain barrier penetration, making it a strategic choice for glioblastoma or brain metastasis models where SCD1 is implicated [1].

SAR Expansion Libraries

The 4-amino group provides a convenient handle for parallel synthesis of diverse amide, sulfonamide, or urea libraries [1]. Procurement of the correctly substituted isoxazole aniline ensures that SAR data generated is directly comparable to the Roche patent series, avoiding confounding variables introduced by regioisomeric impurities [1].

Application
Selection Property
Validation Focus
SCD1 inhibitor synthesis (patent-covered)
3-ethyl-4-methyl substitution pattern
Activity per WO2014086667A1 SAR
CNS drug discovery programs
Lipophilicity–PSA balance
Permeability and CNS penetration potential
SAR expansion libraries
4-amino derivatization handle
Regioisomer-controlled synthesis
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